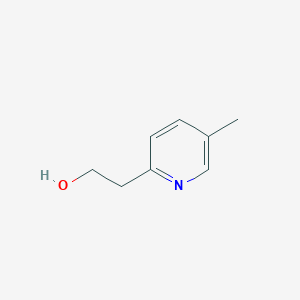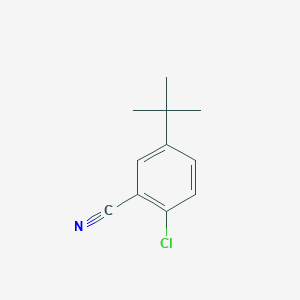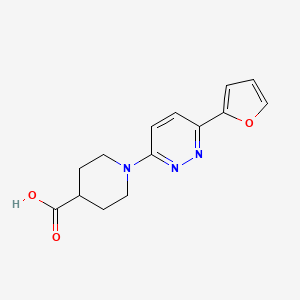
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridazine derivative that has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects and is believed to act on specific receptors in the body.
作用機序
The mechanism of action of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is believed to involve the activation of specific receptors in the body. These receptors are known to be involved in the regulation of pain and inflammation. The compound has been found to have a high affinity for these receptors and is believed to act as an agonist.
Biochemical and Physiological Effects
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been found to have significant biochemical and physiological effects. The compound has been found to have anti-inflammatory and analgesic effects and has been used in the study of pain and inflammation. The compound has also been found to have potential applications in the treatment of various neurological conditions.
実験室実験の利点と制限
The advantages of using 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid in lab experiments include its high purity and specificity. The compound has been synthesized using various methods, and a pure form of the compound can be obtained. The compound has also been found to have a high affinity for specific receptors in the body, making it an ideal compound for studying the effects of these receptors.
The limitations of using 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action. The compound has been found to have potential toxicity in high doses, and further research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
For research on 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid include the study of its potential applications in the treatment of various neurological conditions. The compound has been found to have significant effects on pain and inflammation, and further research is needed to determine its potential applications in the treatment of conditions such as multiple sclerosis and Parkinson's disease.
Other future directions for research on the compound include the study of its potential applications in the development of new drugs. The compound has been found to have a high affinity for specific receptors in the body, making it an ideal compound for the development of new drugs that target these receptors.
Conclusion
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have significant biochemical and physiological effects. The compound has potential applications in the study of pain, inflammation, and other related conditions, as well as in the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been achieved using various methods. One of the most common methods involves the reaction of 2-furylhydrazine with 2-chloropyridazine followed by the addition of piperidine-4-carboxylic acid. This method yields a pure form of the compound that has been used in scientific research.
科学的研究の応用
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. The compound has been found to act on specific receptors in the body and has been used in the study of various physiological and biochemical processes. The compound has been found to have potential applications in the study of pain, inflammation, and other related conditions.
特性
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)10-5-7-17(8-6-10)13-4-3-11(15-16-13)12-2-1-9-20-12/h1-4,9-10H,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHRSWDRPKSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

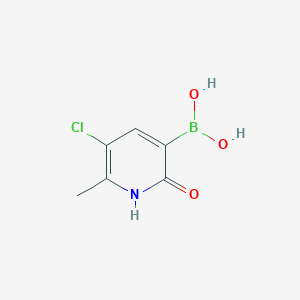
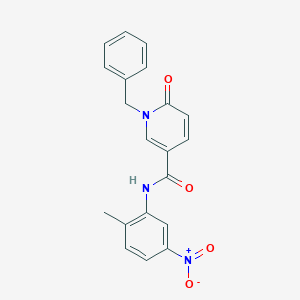
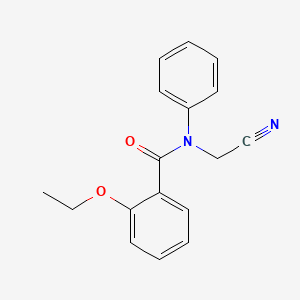
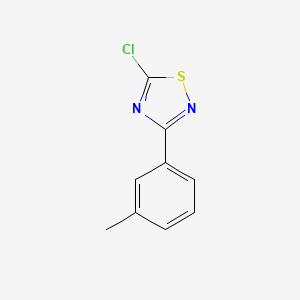
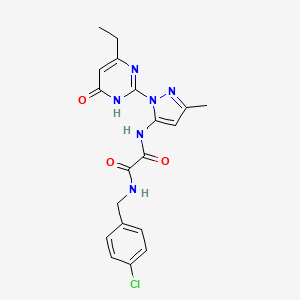
![Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2560051.png)
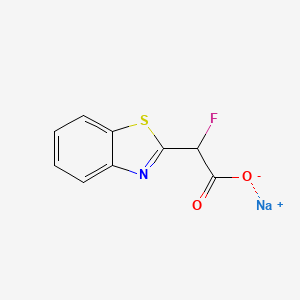
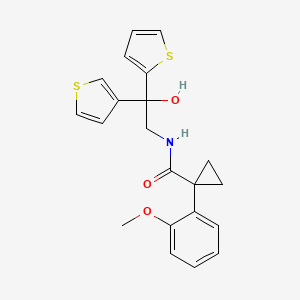


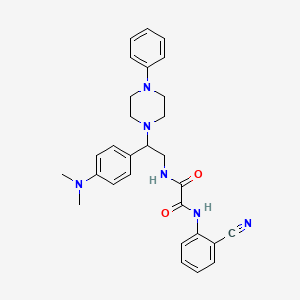
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)
